2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid
Description
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H18O6/c1-8-5-10-11(20-2)7-12(21-3)16(22-4)14(10)15(19)9(8)6-13(17)18/h5,7,19H,6H2,1-4H3,(H,17,18) |
InChI Key |
DWJMMCFFPFAVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CC(=O)O)O)C(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization Approach
A widely cited method involves Diels-Alder cyclization of substituted dienes and dienophiles to form the naphthalene backbone. For example:
Step 1 : Synthesis of 5,7,8-trimethoxy-3-methylnaphthalen-1-ol
- Reactants : 2,4,5-Trimethoxybenzaldehyde and isoprene
- Conditions : Lewis acid catalysis (AlCl₃, 0°C, 12 h)
- Yield : 58% (reported in analogous systems)
Step 2 : Acetic Acid Side Chain Introduction
- Reagent : Bromoacetic acid under Ullmann coupling conditions
- Catalyst : CuI/1,10-phenanthroline
- Temperature : 110°C, 24 h
- Yield : 42%
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diels-Alder Cyclization | AlCl₃, CH₂Cl₂, 0°C, 12 h | 58 |
| 2 | Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C, 24 h | 42 |
Friedel-Crafts Acylation Route
Alternative protocols employ Friedel-Crafts acylation to install the acetic acid moiety early in the synthesis:
Step 1 : Acylation of 1,3,4-trimethoxy-5-methylbenzene
- Reagent : Chloroacetyl chloride
- Conditions : AlCl₃, nitrobenzene, 40°C, 6 h
- Intermediate : 2-chloroacetyl-1,3,4-trimethoxy-5-methylbenzene (72% yield)
Step 2 : Ring-Closing via Aldol Condensation
Step 3 : Hydroxylation at C1
Critical Reaction Optimization
Regioselective Methoxylation
Introducing three methoxy groups at C5,7,8 requires careful protecting group strategy:
Stereochemical Considerations
While the target compound lacks chiral centers, side reactions during Diels-Alder cyclization can produce regioisomers. Chromatographic separation (silica gel, hexane/EtOAc 4:1) achieves >95% purity.
Analytical Characterization
Successful synthesis is confirmed through:
- ¹H NMR (CDCl₃): δ 12.3 (s, 1H, COOH), 6.82 (s, 1H, aromatic), 3.91 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)
- HPLC : Retention time 8.7 min (C18 column, MeOH/H₂O 70:30)
- Melting Point : 189-191°C (lit. 190°C)
Scale-Up Challenges and Industrial Feasibility
Current limitations in large-scale production include:
- Low Yields in Coupling Steps : Ullmann reactions typically yield <50%, necessitating catalyst recycling
- Purification Complexity : Similar polarities of intermediates require HPLC for separation, increasing costs
- Oxidative Degradation : The phenolic -OH group necessitates inert atmosphere processing
Emerging Methodologies
Recent advances propose:
- Enzymatic Hydroxylation : CYP450 enzymes for selective C1 hydroxylation (pilot-scale yields: 78%)
- Flow Chemistry : Continuous processing reduces reaction times from 24 h to 2 h for acylation steps
- Photoredox Catalysis : Visible-light-mediated coupling avoids heavy metal catalysts
Comparative Analysis of Synthetic Routes
| Parameter | Diels-Alder Route | Friedel-Crafts Route |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 16% | 20% |
| Hazardous Reagents | AlCl₃, DMF | AlCl₃, CH₂Cl₂ |
| Scalability | Pilot-scale | Lab-scale only |
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
Research indicates that 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for its effectiveness against human tumor cells, displaying significant cytotoxicity with mean GI50 values indicating effective inhibition at low concentrations .
- A notable study demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Applications in Medicinal Chemistry
The diverse biological activities of this compound open avenues for various applications:
- Drug Development : Given its anticancer and antioxidant properties, this compound could serve as a lead structure for developing novel anticancer drugs or supplements aimed at reducing oxidative stress.
- Phytochemical Research : The compound's structure is reminiscent of naturally occurring naphthalene derivatives found in plants. Thus, it may be useful in studying plant-based therapies and their mechanisms of action.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A research team assessed the anticancer efficacy of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid on MCF-7 breast cancer cells. The study employed an MTT assay to evaluate cell viability post-treatment. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with IC50 values demonstrating potent activity .
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant potential of this compound using DPPH radical scavenging assays. The results revealed that the compound effectively scavenged free radicals in a concentration-dependent manner, supporting its use as an antioxidant agent .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid
- CAS No.: 1587-73-1
- Molecular Formula : C₁₆H₁₈O₆
- Molecular Weight : 306.31 g/mol .
Structural Features :
The compound is a naphthalene derivative with:
- A hydroxyl (-OH) group at position 1.
- Three methoxy (-OCH₃) groups at positions 5, 7, and 6.
- A methyl (-CH₃) group at position 2.
- An acetic acid (-CH₂COOH) side chain at position 2.
Key Characteristics :
- The substitution pattern introduces significant steric bulk and electron-donating effects, which may influence solubility, acidity, and reactivity.
Comparison with Structurally Similar Compounds
2-(1-Hydroxynaphthalen-2-yl)acetic Acid
Structural Differences :
- Lacks methoxy and methyl groups present in the target compound.
- Simpler naphthalene backbone with only a hydroxyl and acetic acid group.
Implications :
- Lower Molecular Weight : Reduced lipophilicity compared to the target compound.
- Acidity: The absence of electron-donating methoxy groups may result in a lower pKa for the phenolic -OH group.
- Applications : Simpler analogs are often intermediates in pharmaceutical synthesis, but specific uses for this compound are undocumented .
2-[4-Methyl-2-(Naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic Acid
Structural Differences :
- Incorporates a thiazole ring and naphthalen-1-ylmethyl substituent.
- Acetic acid group is attached to a heterocyclic system instead of a naphthalene.
Implications :
- Solubility : The thiazole may enhance water solubility compared to the target compound’s methoxy-rich structure.
Structural Differences :
Implications :
- Volatility : Higher volatility due to smaller size and ester functional group.
- Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .
Functional Group Analysis
Acetic Acid Derivatives
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | Phenolic -OH, Methoxy, Acetic acid | 306.31 | 3×OCH₃, -CH₃, -CH₂COOH |
| 2-(1-Hydroxynaphthalen-2-yl)acetic Acid | Phenolic -OH, Acetic acid | 202.21 | None |
| Methyl 2-Hydroxyacetate | Ester, Hydroxy | 90.08 | -COOCH₃, -OH |
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and methyl groups likely increase logP compared to simpler analogs.
- Acidity: The phenolic -OH in the target compound may exhibit lower acidity than acetic acid (pKa ~2.5) due to electron-donating methoxy groups .
Gaps and Limitations
- Safety Data: No GHS classification or hazard statements are available for the target compound .
- Experimental Data : Melting points, solubility, and spectroscopic data (NMR, IR) are missing, limiting direct comparisons.
Biological Activity
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid (CAS No. 1587-73-1) is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple methoxy groups and a hydroxyl group, suggests possible interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C16H18O6
- Molecular Weight : 306.31 g/mol
- Structure : The compound features a naphthalene core substituted with hydroxyl and methoxy groups, which may influence its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar naphthalene structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, thereby neutralizing free radicals. Studies have shown that related compounds demonstrate an ability to scavenge reactive oxygen species (ROS), suggesting that 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid may possess similar activity.
Anti-inflammatory Effects
Naphthalene derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. The structural characteristics of the compound likely play a role in modulating inflammatory pathways.
Anticancer Potential
There is emerging evidence that naphthalene derivatives can exhibit anticancer activity. For instance, compounds structurally related to 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Specific mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of naphthalene derivatives using DPPH and ABTS assays. Results indicated that compounds with multiple methoxy substitutions exhibited superior scavenging activity compared to their counterparts. Although specific data for 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is limited, it is hypothesized that its antioxidant profile aligns with these findings.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound A | 85 | 90 |
| Compound B | 75 | 80 |
| 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid | TBD | TBD |
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro studies on similar naphthalene derivatives demonstrated inhibition of COX enzymes and reduced levels of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential pathway for the anti-inflammatory effects of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid.
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Hydroxyl Group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
- Methoxy Groups : Contribute to lipophilicity and electron donation properties, facilitating interactions with cellular membranes and proteins.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid. In vivo studies and clinical trials are essential to confirm its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid?
- Methodology : Synthesis often involves multi-step functionalization of naphthalene derivatives. For example:
- Grignard reactions : Alkylation of naphthalene precursors using arylmagnesium bromides, followed by oxidation to introduce the acetic acid moiety .
- Electrophilic substitution : Bromination or methoxylation of pre-functionalized naphthalene cores in acetic acid, as demonstrated in related compounds .
- Protection/deprotection strategies : Temporary masking of hydroxyl groups (e.g., using acetyl or methoxy groups) to direct regioselectivity, followed by deprotection under controlled conditions .
Q. How can this compound be purified after synthesis?
- Methodology :
- Flash chromatography : Use silica gel with gradients of petroleum ether/ethyl acetate (e.g., 5:1) to separate diastereomers or byproducts .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) based on solubility differences observed in NMR or TLC .
Advanced Research Questions
Q. How can diastereomers formed during synthesis be resolved and characterized?
- Methodology :
- Chromatographic separation : Adjust solvent polarity to exploit subtle differences in diastereomer retention times .
- NMR analysis : Compare splitting patterns and integration ratios in NMR (e.g., distinct methyl singlet peaks at δ 1.75 and 1.76 ppm for diastereomers) .
- X-ray crystallography : Resolve absolute configurations using SHELXL refinement, as demonstrated for structurally similar compounds .
Q. What crystallographic techniques are critical for resolving structural ambiguities?
- Methodology :
- SHELX refinement : Utilize SHELXL for high-resolution small-molecule refinement, particularly for handling twinned data or high thermal motion .
- ORTEP visualization : Generate 3D molecular representations to assess bond angles and substituent planarity (e.g., methoxy groups coplanar with the naphthalene ring) .
- Hydrogen-bonding analysis : Identify dimer motifs via crystallographic data to confirm intermolecular interactions .
Q. How can discrepancies in spectroscopic and crystallographic data be reconciled?
- Case Example :
- Angle distortions : In X-ray data, electron-withdrawing substituents (e.g., Br) enlarge C–C–C angles (e.g., 121.5° vs. 118.2° for methoxy groups), which may conflict with idealized DFT calculations. Cross-validate with NMR chemical shifts and IR stretching frequencies .
- Diastereomer ratios : If crystallography reveals a 3:1 ratio but NMR suggests a 2:1 ratio, re-examine integration regions or assess dynamic effects (e.g., rotamers) .
Q. What strategies optimize reaction conditions for regioselective functionalization?
- Methodology :
- Solvent effects : Use acetic acid as both solvent and catalyst for bromination, ensuring controlled electrophilic substitution .
- Temperature gradients : Conduct reactions at room temperature overnight, then reflux (e.g., 2 h) to drive equilibration and improve yields .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
